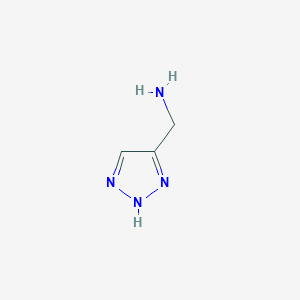

(1H-1,2,3-triazol-4-yl)Methanamine

Overview

Description

(1H-1,2,3-triazol-4-yl)methanamine is a heterocyclic amine featuring a 1,2,3-triazole core linked to a methylamine group. This compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a quintessential "click chemistry" reaction known for high efficiency and regioselectivity . Key synthetic routes involve reacting terminal alkynes with azides, producing 1,4-disubstituted triazoles under mild conditions. Structural confirmation is achieved through NMR spectroscopy, mass spectrometry (MS), and elemental analysis .

The compound serves as a precursor for heterocyclic amino acids and bioactive molecules, leveraging the triazole ring’s stability and hydrogen-bonding capacity. Its applications span medicinal chemistry, materials science, and agrochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1H-1,2,3-triazol-4-yl)Methanamine typically involves “click” chemistry, a term used to describe a set of highly efficient and reliable reactions. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the use of an azide and an alkyne to form the triazole ring under mild conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar click chemistry techniques. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: (1H-1,2,3-triazol-4-yl)Methanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the triazole ring or the methanamine group.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of triazole N-oxides, while substitution reactions can yield various substituted triazole derivatives .

Scientific Research Applications

(1H-1,2,3-triazol-4-yl)Methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1H-1,2,3-triazol-4-yl)Methanamine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s activity. This interaction is facilitated by the triazole ring, which forms hydrogen bonds and hydrophobic interactions with the enzyme’s active site residues .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

The pharmacological and physicochemical properties of triazole derivatives are highly dependent on substituents. Below is a detailed comparison with key analogues:

Substituent Effects on Reactivity and Bioactivity

Table 1: Structural and Functional Comparison of Analogues

Key Research Findings

- Antitumor Activity : Derivatives with ethylidene hydrazine-thiadiazole hybrids (e.g., compound 9b in ) exhibit potent activity against HepG2 (IC50 = 2.94 µM) and MCF-7 (IC50 = 3.4 µM) cell lines. The triazole core facilitates π-stacking with biomolecular targets, while electron-withdrawing substituents enhance cytotoxicity .

- Antiparasitic Applications: (5-Methyl-2-phenyl-triazol-4-yl)methanamine derivatives (e.g., compound 42 in ) inhibit Trypanosoma brucei trypanothione synthetase, critical for parasite redox balance. The phenyl group enhances target affinity via hydrophobic interactions .

- Solubility and Stability : The oxetane-substituted analogue () demonstrates improved aqueous solubility due to the oxygen-rich cyclic ether, making it a versatile scaffold for pharmacokinetic optimization .

Electronic and Steric Modifications

- Electron-Withdrawing Groups (EWGs) : The trifluoromethoxy group in increases metabolic stability by resisting oxidative degradation, crucial for antituberculosis agents .

- Steric Effects : Bulky substituents (e.g., tert-butyl in tris((1-tert-butyl-triazolyl)methyl)amine, ) hinder enzymatic degradation but may reduce membrane permeability .

- Hydrogen-Bonding Capacity : The unsubstituted triazole in the parent compound enables strong hydrogen bonding, advantageous in crystallography and protein-ligand interactions .

Biological Activity

(1H-1,2,3-triazol-4-yl)Methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound contains a triazole ring, which is known for its stability and ability to form hydrogen bonds. This structural feature enhances its interaction with various biological targets. The compound can be synthesized through a variety of methods, including "click chemistry," which allows for the efficient formation of triazole derivatives under mild conditions.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : Triazole derivatives have shown potential as inhibitors for various enzymes, such as carbonic anhydrase-II. Studies indicate that these compounds can bind directly to the active sites of enzymes, thereby inhibiting their activity .

- Antiproliferative Effects : Several studies have reported the antiproliferative effects of triazole derivatives against cancer cell lines. For instance, compounds similar to this compound have demonstrated IC50 values ranging from 1.02 to 74.28 µM across different cancer cell lines .

Pharmacological Activities

The pharmacological activities associated with this compound include:

- Anticancer Activity : Research has shown that triazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, a related compound was found to have an IC50 value of 2 μM against MV4-11 cells .

- Antimicrobial Properties : Triazoles are also recognized for their antimicrobial activity. They have been tested against a range of pathogens and have shown promising results in inhibiting bacterial growth .

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of a series of triazole derivatives on HepG2 and HT-29 cell lines. Compounds containing the this compound scaffold exhibited significant growth inhibition at concentrations as low as 100 µM .

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibitory effects of triazole derivatives on carbonic anhydrase-II. Molecular docking studies revealed that these compounds could effectively bind to the enzyme's active site, demonstrating moderate inhibition potential .

Summary Table of Biological Activities

Properties

IUPAC Name |

2H-triazol-4-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4/c4-1-3-2-5-7-6-3/h2H,1,4H2,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKFJQCFGHPMXLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118724-05-3 | |

| Record name | 118724-05-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.